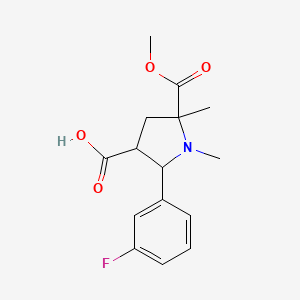
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride
説明
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride is a heterocyclic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of both an aminomethyl group and a phenyl ring contributes to its chemical reactivity and potential biological activity.
作用機序
Target of Action
For instance, a compound named Cetirizine Dihydrochloride, which also contains diphenhydramine hydrochloride or diphenhydramine citrate , is known to interact with H1-receptor .
Mode of Action
Similar compounds have been shown to undergoammoxidation followed by methanol addition under mild reaction conditions . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s worth noting that similar compounds have been involved indehydration–hydrogenation sequences . This suggests that the compound might affect similar biochemical pathways.
Result of Action
Similar compounds have been synthesized efficiently from biomass-derived precursors, suggesting potential applications in the production of polymers, hardeners, and elastomers .
Action Environment
The synthesis of similar compounds has been achieved under mild reaction conditions, suggesting that the compound might be stable and effective in a variety of environments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride typically involves the condensation of hydrazine derivatives with β-diketones, followed by subsequent functionalization steps. One common method includes:
Condensation Reaction: Hydrazine hydrate reacts with acetophenone to form 1-phenyl-3-methyl-5-pyrazolone.
Aminomethylation: The pyrazolone derivative is then treated with formaldehyde and ammonium chloride to introduce the aminomethyl group.
Formation of Dihydrochloride Salt: The final compound is obtained by treating the aminomethylated pyrazolone with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the pyrazolone ring to pyrazolidinone derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Pyrazolidinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
類似化合物との比較
- 2-(Aminomethyl)benzimidazole dihydrochloride
- 2-Aminothiazole-4-carboxylic acid
- Aminomethyl propanol
Comparison:
- 2-(Aminomethyl)benzimidazole dihydrochloride: Similar in having an aminomethyl group, but differs in the core structure (benzimidazole vs. pyrazolone).
- 2-Aminothiazole-4-carboxylic acid: Shares the aminomethyl group but has a thiazole ring instead of a pyrazolone ring.
- Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group, differing significantly in structure and reactivity.
The uniqueness of 5-(Aminomethyl)-2-phenyl-1H-pyrazol-3(2H)-one dihydrochloride lies in its pyrazolone core, which imparts distinct chemical properties and potential biological activities compared to the other compounds.
特性
IUPAC Name |
5-(aminomethyl)-2-phenyl-1H-pyrazol-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.2ClH/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9;;/h1-6,12H,7,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWWERRVKULCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3078612.png)

![3-[(2-Methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078625.png)
![4-[4-(3-Fluoropropoxy)-2,5-dimethylbenzyl]morpholine hydrochloride](/img/structure/B3078630.png)

![3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B3078640.png)
![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3078659.png)


